molecular formula C15H15N5O3 B12297440 4-[3-(6-oxo-5H-purin-9-yl)propylamino]benzoic acid

4-[3-(6-oxo-5H-purin-9-yl)propylamino]benzoic acid

Cat. No.: B12297440
M. Wt: 313.31 g/mol
InChI Key: HLPZRNGDNSVNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(6-oxo-5H-purin-9-yl)propylamino]benzoic acid is a complex organic compound that features a purine base linked to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(6-oxo-5H-purin-9-yl)propylamino]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of a silylated guanine compound with a substituted glycerol derivative, followed by esterification with an L-valine derivative . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce impurities, and lower production costs .

Chemical Reactions Analysis

Types of Reactions

4-[3-(6-oxo-5H-purin-9-yl)propylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[3-(6-oxo-5H-purin-9-yl)propylamino]benzoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes involved in nucleotide synthesis or by interfering with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(6-oxo-5H-purin-9-yl)propylamino]benzoic acid is unique due to its combination of a purine base and a benzoic acid derivative, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

4-[3-(6-oxo-5H-purin-9-yl)propylamino]benzoic acid

InChI

InChI=1S/C15H15N5O3/c21-14-12-13(17-8-18-14)20(9-19-12)7-1-6-16-11-4-2-10(3-5-11)15(22)23/h2-5,8-9,12,16H,1,6-7H2,(H,22,23)

InChI Key

HLPZRNGDNSVNJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCCCN2C=NC3C2=NC=NC3=O

Origin of Product

United States

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